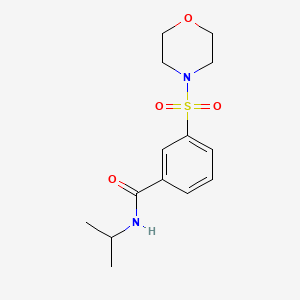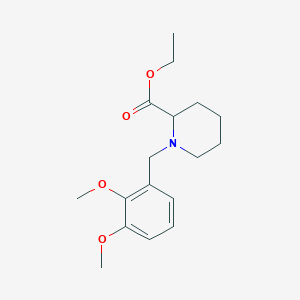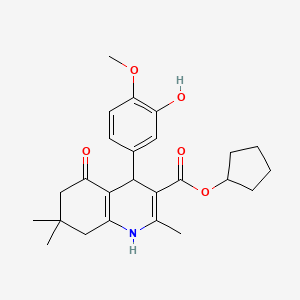![molecular formula C23H32N2O B4928042 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as PEPA, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol acts as a positive allosteric modulator of the AMPA receptor, a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory formation. By enhancing the activity of these receptors, 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol can increase the strength of synaptic connections and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the brain's serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol can enhance synaptic transmission and plasticity in the hippocampus, a brain region that is critical for learning and memory. It has also been shown to increase the density of dendritic spines, the small protrusions on neurons that are involved in synaptic connectivity. Additionally, 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the brain's serotonergic and dopaminergic systems.
実験室実験の利点と制限
One of the main advantages of using 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the AMPA receptor. This allows researchers to selectively target this receptor and study its effects on synaptic plasticity and cognitive function. However, one limitation of using 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol is that it may not accurately reflect the effects of endogenous glutamate on the brain's glutamatergic system. Additionally, the optimal dosage and administration of 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol may vary depending on the specific experimental protocol.
将来の方向性
There are several promising directions for future research on 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of interest is the development of new drugs that target the glutamatergic system for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol on synaptic plasticity and cognitive function. Additionally, further research is needed to determine the optimal dosage and administration of 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol for specific experimental protocols.
合成法
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol can be synthesized through a series of chemical reactions involving piperazine, phenylethylamine, and phenylpropylamine. The exact synthesis method may vary depending on the specific laboratory protocol, but the general approach involves the condensation of the three starting materials under controlled conditions to yield the final product.
科学的研究の応用
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been shown to have a positive effect on the brain's glutamatergic system, which regulates neural activity and synaptic plasticity. This makes it a promising candidate for the development of new drugs that target these systems.
特性
IUPAC Name |
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c26-19-14-23-20-24(15-7-12-21-8-3-1-4-9-21)17-18-25(23)16-13-22-10-5-2-6-11-22/h1-6,8-11,23,26H,7,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBGLPRJSPBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCC2=CC=CC=C2)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Phenylethyl)-4-(3-phenylpropyl)piperazin-2-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4928022.png)
![1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)


![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)

![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4928057.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4928058.png)
